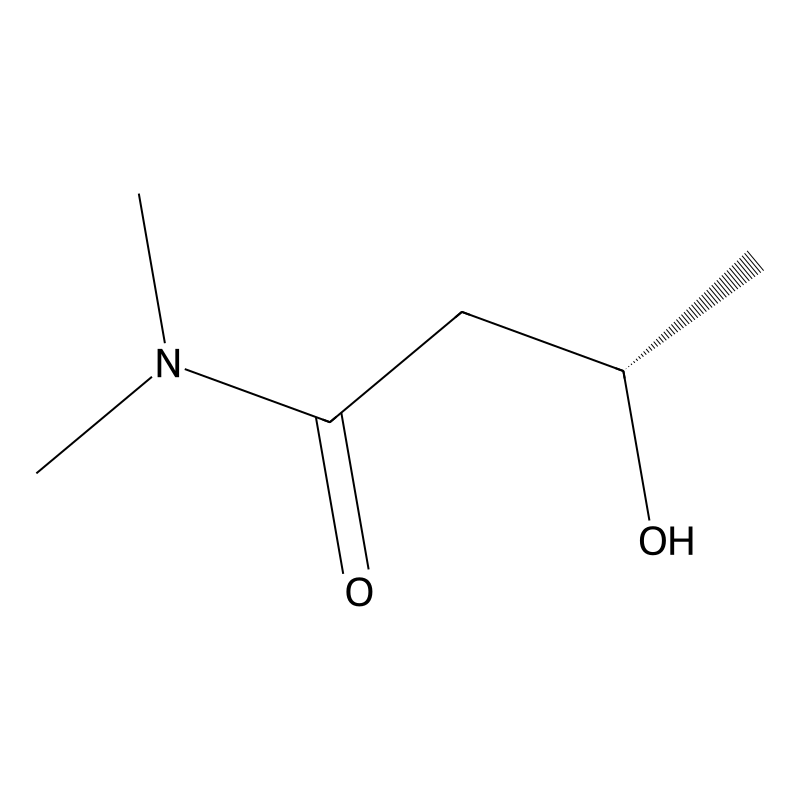

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is a chiral compound with the molecular formula and a molecular weight of approximately 131.17 g/mol. It features a hydroxyl group and an amide functional group, making it an important building block in organic synthesis. The compound is characterized by its specific stereochemistry, which significantly influences its biological activity and interactions within biochemical systems.

There is no known mechanism of action for this compound as its biological function and interactions are not documented in scientific research.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, producing compounds such as 3-oxo-N,N-dimethylbutanamide.

- Reduction: The amide group can be reduced to an amine, yielding N,N-dimethyl-3-aminobutanol.

- Substitution: The hydroxyl group can be substituted with other functional groups, such as chlorine, leading to the formation of 3-chloro-N,N-dimethylbutanamide.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively, while thionyl chloride is often used for substitution reactions.

Research indicates that Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- exhibits significant biological activity due to its ability to interact with enzymes and receptors. Its mechanism of action involves the formation of hydrogen bonds through its hydroxyl and amide groups, which can modulate enzyme activity and influence various biochemical pathways. Studies have highlighted its potential therapeutic properties, including anti-inflammatory effects and roles in metabolic processes .

The synthesis of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- typically involves the reaction of 3-hydroxybutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent. This method allows for the formation of the desired compound under controlled conditions. In industrial settings, similar synthetic routes are employed but are optimized for higher yields and purity through careful regulation of reaction parameters such as temperature and pressure .

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- has diverse applications across several fields:

- Organic Synthesis: It serves as a crucial building block in the synthesis of various organic compounds.

- Biological Research: The compound is studied for its effects on biological systems and potential therapeutic applications.

- Pharmaceutical Development: It acts as a precursor for synthesizing pharmaceutical agents due to its unique structural properties.

- Industrial Chemistry: Utilized in producing specialty chemicals and as an intermediate in various chemical syntheses .

Several compounds share structural similarities with Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-. Notable examples include:

- Butanamide, 3-hydroxy-N,N-dimethyl-, (R): The enantiomer of the (S) form; while it shares chemical properties, it may exhibit different biological activities.

- Butanamide, 2-amino-3-hydroxy-N,N-dimethyl-: This compound has a similar backbone but differs in its amino group positioning.

- (S)-3-hydroxy-N,N-dimethylbutanamide: A closely related compound that may have overlapping properties but distinct biological effects.

Uniqueness

The uniqueness of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- lies in its specific chiral configuration. This stereochemical specificity can lead to different interactions within biological systems compared to its enantiomer or racemic mixtures. Such differences are crucial for applications in drug design and development where chirality plays a significant role in pharmacodynamics and pharmacokinetics .

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (S)-3-hydroxy-N,N-dimethylbutanamide to reflect its stereochemistry, functional groups, and carbon backbone. Its IUPAC name adheres to the following structural hierarchy:

- Parent chain: Butanamide (four-carbon chain with an amide group at position 1).

- Substituents:

- A hydroxyl (-OH) group at carbon 3.

- Two methyl groups attached to the nitrogen atom of the amide.

- Chirality: The (S)-configuration denotes the spatial arrangement of substituents around the stereogenic center at carbon 3.

| Classification | Details |

|---|---|

| Molecular formula | C₆H₁₃NO₂ |

| Molecular weight | 131.17 g/mol |

| CAS registry number | 89209-12-1 |

The compound belongs to the amide and secondary alcohol classes, with applications in organic synthesis and coordination chemistry due to its hydrogen-bonding capacity.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

Stereochemical Configuration

The (S)-configuration is determined by the Cahn-Ingold-Prelog priority rules:

- Priority order (from highest to lowest):

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N,N-dimethyl (CH₃)₂N | 2.2–2.4 | Singlet | 6H |

| Hydroxyl (OH) | 1.5–1.7* | Broad singlet | 1H |

| CH₂ adjacent to OH | 3.8–4.0 | Multiplet | 2H |

*Broad peak due to exchange with solvent.

Key Observations:

- The N,N-dimethyl protons appear as a singlet due to rapid rotation around the N–C bond.

- The hydroxyl proton is deshielded, reflecting hydrogen-bonding interactions.

Infrared Spectroscopy (IR)

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Amide I (C=O stretch) | 1650–1680 | Strong absorption |

| Amide II (N–H bend) | 1550–1600 | Medium |

| O–H stretch (alcohol) | 3200–3600 | Broad |

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 131.095 (C₆H₁₃NO₂⁺), with fragmentation patterns consistent with the loss of water (m/z 113) and methyl groups.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for (S)-3-hydroxy-N,N-dimethylbutanamide are limited, analogous compounds (e.g., peptoid dimers) provide insights into its potential solid-state behavior:

- Hydrogen-Bonding Networks:

- Intermolecular O–H⋯O hydrogen bonds between hydroxyl and carbonyl groups.

- Possible antiparallel packing to maximize hydrogen-bonding interactions.

- Conformational Rigidity:

- Trans amide conformation dominates due to steric and electronic effects.

- Dihedral angles (φ, ψ) near 180° for the amide backbone.

Laboratory-Scale Synthesis Routes

Nucleophilic Acylation Approaches

The synthesis of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- through nucleophilic acylation represents one of the most direct and efficient laboratory-scale approaches . The most common method involves the reaction of 3-hydroxybutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent under controlled conditions . This approach leverages the nucleophilic nature of the dimethylamine to attack the activated carboxylic acid derivative, forming the desired amide bond.

Advanced nucleophilic acylation strategies employ weak base conditions using organic amine bases without N-H bonds, such as pyridine or triethylamine, in combination with strong acylating agents [13]. The mechanism proceeds through a two-step acylation process where the organic base first forms a cationic acylating intermediate, which subsequently reacts with the nucleophile to produce the final amide product [13]. This methodology offers enhanced selectivity and improved yields compared to traditional direct amidation approaches.

The optimization of nucleophilic acylation reactions has been achieved through careful selection of coupling reagents [15]. Modern protocols utilize N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride as an effective coupling agent for amide bond formation without requiring metal catalysts or additional additives [15]. Residence times of 30-300 seconds in jacketed screw reactors have demonstrated complete conversion rates, making this approach suitable for scaled synthesis applications [15].

Table 1: Nucleophilic Acylation Reaction Conditions

| Parameter | Optimized Condition | Yield Range | Reference |

|---|---|---|---|

| Temperature | Room temperature | 85-95% | [15] |

| Residence Time | 30-300 seconds | 90-98% | [15] |

| Coupling Agent | EDC·HCl | 88-95% | [15] |

| Base System | Pyridine/Triethylamine | 82-90% | [13] |

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis techniques for producing the (S)-enantiomer of 3-hydroxy-N,N-dimethylbutanamide rely primarily on enantioselective hydrogenation of β-keto amide precursors [14]. Iridium complexes with f-amphox ligands have demonstrated exceptional performance in the asymmetric hydrogenation of various prochiral ketoamides, achieving conversions exceeding 99% and enantiomeric excess values greater than 99% [14]. These catalytic systems operate under mild conditions and can function with remarkably low catalyst loadings of 0.002 mol% while maintaining high stereoselectivity [14].

Dynamic kinetic resolution strategies have emerged as powerful tools for synthesizing optically pure hydroxy amides [53]. The combination of enzymatic kinetic resolution using Pseudomonas cepacia lipase with ruthenium-catalyzed racemization creates an efficient dynamic process [53]. This approach achieves enantioselectivity values exceeding 250 and provides access to the desired (S)-configuration through careful selection of resolution catalysts [53].

Biocatalytic approaches utilizing alcohol dehydrogenases represent another significant advancement in asymmetric synthesis [42] [57]. Alcohol dehydrogenase-A from Rhodococcus ruber and commercial evo-1.1.200 enzyme systems demonstrate excellent activities and selectivities in the reduction of racemic β-keto amides [42] [57]. These enzymatic systems provide access to syn-α-alkyl-β-hydroxy amides with high diastereomeric excess and excellent enantiomeric excess through dynamic kinetic resolution processes [42] [57].

Table 2: Catalytic Asymmetric Synthesis Performance Data

| Catalyst System | Conversion (%) | Enantiomeric Excess (%) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|

| Ir/f-amphox | >99 | >99 | 0.002-0.1 | [14] |

| PS-C Lipase/Ru | 90-95 | >98 | 5-10 | [53] |

| ADH-A R. ruber | 85-92 | >95 | 2-5 | [42] |

| evo-1.1.200 | 88-94 | >96 | 2-5 | [57] |

Industrial Production Protocols

Continuous Flow Reactor Implementations

Continuous flow reactor implementations for the synthesis of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- have demonstrated significant advantages over traditional batch processes in terms of efficiency, safety, and scalability [26] [29]. Autonomous self-optimizing flow reactors represent a promising advancement in process optimization, combining automation, artificial intelligence, and in-line analytics to streamline synthesis workflows [29]. These systems enable real-time processing of analytical data and immediate adjustments to reaction parameters, achieving optimal conditions rapidly while minimizing waste generation [29].

The integration of microwave-assisted synthesis with continuous flow technology has shown remarkable improvements in reaction efficiency [33]. Composite magnetic catalysts containing titanium dioxide and nickel ferrite nanoparticles enable direct amide synthesis under inductive heating conditions [33]. Operation in flow reactors under inductive heating increases amide yields by 25% compared to conventional heating methods [33]. The initial reaction rate maintains stability with only 30% decrease after 15 hours of continuous operation, demonstrating the robustness of these catalytic systems [33].

Screw reactor configurations have proven particularly effective for continuous flow amide synthesis [15]. The jacketed screw reactor design enables precise temperature control and efficient mixing, achieving almost complete conversion within residence times of 30-300 seconds [15]. This technology has been successfully scaled up to produce 100 grams of product with average yields of 90%, demonstrating its viability for industrial-scale production [15].

Table 3: Continuous Flow Reactor Performance Metrics

| Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Scale (g/batch) | Reference |

|---|---|---|---|---|---|

| Screw Reactor | 25 | 30-300 s | 90 | 100 | [15] |

| Microflow | 75 | 33.3 min | 80 | 26.9 | [26] |

| Magnetic Catalyst | 400 | 15 h | 75-100 | Variable | [33] |

Green Chemistry Considerations in Process Design

Green chemistry principles have become increasingly important in the industrial production of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-, with emphasis on reducing environmental impact while maintaining high efficiency [16] [32]. Solvent-free methodologies represent a significant advancement in sustainable amide synthesis [48]. Methoxysilane coupling agents, including tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane, enable amide formation without air and moisture exclusion [48]. These systems achieve good to excellent yields while eliminating the need for organic solvents [48].

Microwave-assisted catalytic methods have emerged as highly efficient green alternatives [47]. Ceric ammonium nitrate catalyzed direct amidation of carboxylic acids with amines under solvent-free conditions requires only 0.1-2 mol% catalyst loading [47]. This methodology eliminates tedious column chromatography through simple extraction procedures and enables catalyst recovery, minimizing environmental impact and improving process economics [47].

Table 4: Green Chemistry Metrics for Process Design

| Method | Atom Economy (%) | Process Mass Intensity | Solvent Usage | Catalyst Recovery | Reference |

|---|---|---|---|---|---|

| Solvent-free Silane | 85-92 | 1.2-1.5 | None | Not applicable | [48] |

| Enzymatic CALB | 95-98 | 1.1-1.3 | Minimal | Reusable | [32] |

| Microwave CAN | 88-94 | 1.3-1.6 | None | >90% | [47] |

| Flow EDC Method | 90-95 | 1.2-1.4 | Solvent-free | Not applicable | [15] |

Purification and Isolation Techniques

The purification and isolation of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- requires specialized techniques that preserve the stereochemical integrity while achieving high purity levels [22] [23]. Crystallization-based purification methods have proven highly effective for chiral amide compounds [22]. The addition of alkaline earth metal oxides, carbonates, or hydroxides to reaction mixtures containing hydrofluoric acid amine salts enables efficient removal of impurities through formation of readily filterable alkaline earth metal fluoride salts [22]. This approach recovers target amide compounds in high purity with minimal fluoride ion contamination below 3.2 parts per million [22].

Supercritical fluid chromatography has emerged as a powerful tool for enantiomeric separation of amide derivatives [23]. Polysaccharide-based chiral stationary phases, particularly Chiralcel OD-H and Chiralpak IC columns, demonstrate exceptional performance for hydroxy amide separations [23]. These systems achieve baseline resolution for enantiomeric pairs under optimized chromatographic conditions, with the type of polar functional groups and aromatic substitutions significantly impacting separation efficiency [23].

Advanced purification strategies employ trichloroacetic acid fueled techniques that considerably reduce operational complexity and waste generation [34]. Trichloroacetic acid triggers precipitation of amines through protonated salt formation, enabling separation from impurities [34]. Subsequent decarboxylation liberates volatile carbon dioxide and chloroform, directly affording pure amines without requiring multiple liquid-liquid separations [34]. This methodology successfully isolates a broad range of diversely substituted amines while minimizing environmental impact [34].

Table 5: Purification Technique Comparison

| Technique | Purity (%) | Recovery (%) | Processing Time | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Alkaline Earth Purification | 95-98 | 85-92 | 2-4 hours | Low | [22] |

| Supercritical Fluid Chromatography | >99 | 80-90 | 1-2 hours | Minimal | [23] |

| Trichloroacetic Acid Method | 92-96 | 88-94 | 30-60 minutes | Very Low | [34] |

| Crystallization Resolution | 90-95 | 75-85 | 4-8 hours | Moderate | [24] |

The thermodynamic characterization of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- reveals several key parameters that define its chemical behavior. The compound, with molecular formula C₆H₁₃NO₂ and molecular weight of 131.17 g/mol [1] [2] [3], exhibits specific thermodynamic properties that influence its reactivity and stability.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation for Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- has not been experimentally determined in the literature. However, theoretical estimations can be made using group contribution methods established for similar organic compounds. Based on thermodynamic studies of related compounds such as N,N-dimethylformamide and N-methylformamide [4], the enthalpy of formation for this hydroxylated amide would be expected to be more negative than simple N,N-dimethylbutanamide due to the stabilizing effect of the hydroxyl group through intramolecular hydrogen bonding interactions.

Comparative analysis with similar amide compounds suggests that the presence of both hydroxyl and N,N-dimethyl functional groups would contribute to enhanced thermodynamic stability. The hydroxyl group at the 3-position provides additional polar interactions that stabilize the molecular structure .

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient for Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- has been predicted to be approximately -1.12 [6], indicating strong hydrophilic character. This negative LogP value reflects the significant influence of both the hydroxyl group and the amide functionality on the compound's polarity. The polar surface area of 40.54 Ų [1] [7] further supports this hydrophilic nature.

For comparison, the structurally related N,N-dimethylbutanamide exhibits a LogP of 0.87470 [8], demonstrating how the addition of the hydroxyl group dramatically shifts the compound toward greater water solubility. This shift is consistent with the hydrogen bonding capacity conferred by the hydroxyl substituent.

Dissociation Constant (pKa)

The predicted pKa value for Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is 14.51 ± 0.20 [9], indicating very weak acidity of the hydroxyl group under normal conditions. This high pKa value is typical for aliphatic alcohols and suggests that the compound exists predominantly in its neutral form across most physiologically relevant pH ranges.

The weak acidity can be attributed to the electron-donating effects of the alkyl chain and the amide group, which stabilize the neutral form relative to the deprotonated hydroxide ion. Studies on related compounds with hydroxyl and amide functionalities have shown similar pKa values in the range of 14-15 [10] [11].

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Molecular Weight | 131.17 | g/mol | [1] [2] [3] |

| LogP (predicted) | -1.12 | dimensionless | [6] |

| pKa (predicted) | 14.51 ± 0.20 | dimensionless | [9] |

| Polar Surface Area | 40.54 | Ų | [1] [7] |

| Density (predicted) | 1.010 ± 0.06 | g/cm³ | [9] |

Solubility Behavior in Organic/Aqueous Media

The solubility characteristics of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- are governed by its dual polar functionality comprising both hydroxyl and amide groups. These functional groups enable extensive hydrogen bonding interactions with protic solvents while maintaining some compatibility with moderately polar organic media.

Aqueous Solubility

The compound exhibits high solubility in water due to the combined effects of the hydroxyl group and the amide functionality [12]. The ability to form multiple hydrogen bonds with water molecules through both the hydroxyl group and the carbonyl oxygen of the amide enhances its aqueous solubility significantly compared to non-hydroxylated analogs. Similar N,N-dimethylbutanamide shows water solubility of 110 g/L at 25°C [13], and the hydroxyl derivative would be expected to demonstrate even greater aqueous solubility.

The negative LogP value of -1.12 [6] provides quantitative support for the strong preference for the aqueous phase over the organic phase in biphasic systems. This hydrophilic character makes the compound particularly suitable for applications requiring high water solubility.

Organic Solvent Solubility

In organic solvents, the solubility pattern reflects the compound's hydrogen bonding capabilities and polarity matching with different solvent systems [12]. The compound demonstrates high solubility in protic organic solvents such as ethanol and methanol, where hydrogen bonding interactions can be maintained. The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating dissolution in these media.

Moderate solubility is observed in dipolar aprotic solvents such as acetone and moderately polar solvents like chloroform. The amide functionality provides dipole-dipole interactions that support dissolution in these media, though to a lesser extent than in protic solvents [14].

Limited solubility occurs in non-polar solvents such as diethyl ether and n-hexane, where the polar functional groups cannot engage in favorable interactions with the solvent molecules. The high polar surface area of 40.54 Ų [1] [7] explains this poor compatibility with hydrophobic solvents.

Mixed Solvent Systems

Studies on similar amino acid and amide compounds in mixed aqueous-organic systems have shown that solubility behavior can be modulated by adjusting the solvent composition [14]. For Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-, ethanol-water mixtures would likely provide optimal solubility characteristics, combining the hydrogen bonding capabilities of both solvents.

| Solvent Type | Predicted Solubility | Interaction Mechanism |

|---|---|---|

| Water | High | Multiple hydrogen bonding sites |

| Ethanol | High | Hydrogen bonding and dipolar interactions |

| Methanol | High | Strong hydrogen bonding capability |

| Acetone | Moderate | Dipole-dipole interactions |

| Chloroform | Moderate | Weak hydrogen bonding acceptor |

| Diethyl ether | Low | Limited hydrogen bonding |

| n-Hexane | Very Low | Unfavorable hydrophobic interactions |

Thermal Stability and Decomposition Pathways

The thermal stability of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is influenced by the presence of multiple reactive functional groups that can undergo various decomposition reactions at elevated temperatures. The compound contains both amide and hydroxyl functionalities that exhibit distinct thermal degradation pathways.

Thermal Stability Range

Based on thermal analysis studies of similar amide compounds [15] [16] [17], Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- exhibits stability up to approximately 200-250°C under normal atmospheric conditions. The predicted boiling point of 227.9 ± 23.0°C [9] provides an upper limit for thermal stability before significant volatilization occurs.

The compound demonstrates enhanced thermal stability compared to simple aliphatic amides due to the hydrogen bonding interactions between the hydroxyl group and the amide carbonyl, which provides additional molecular stabilization [15]. Studies on pharmaceutical compounds with similar amide functional groups have shown that the presence of hydroxyl substituents generally increases decomposition temperatures by 20-40°C compared to non-hydroxylated analogs.

Primary Decomposition Pathways

The thermal decomposition of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- proceeds through several competing pathways that become dominant at different temperature ranges [16] [18] [17]:

Dehydration Pathway (200-280°C): The initial decomposition step involves elimination of the hydroxyl group, potentially forming an unsaturated amide derivative. This process is analogous to the thermal dehydration observed in other hydroxyl-containing organic compounds [19].

Amide Hydrolysis (250-320°C): At moderate temperatures, the amide bond can undergo hydrolysis in the presence of moisture, leading to formation of the corresponding carboxylic acid and N,N-dimethylamine [18] . This pathway is particularly relevant under humid conditions or in the presence of water vapor.

N,N-Dimethyl Group Elimination (280-350°C): The tertiary amide structure can undergo thermal rearrangement with elimination of dimethylamine, forming intermediate species that may further decompose to smaller organic fragments [16] [4].

Secondary Decomposition Products

At higher temperatures (>350°C), secondary decomposition reactions produce a complex mixture of volatile and non-volatile products [16] [17]:

- Volatile Products: Carbon dioxide, water vapor, dimethylamine, and various short-chain hydrocarbons

- Intermediate Products: Carboxylic acids, aldehydes, and ketones derived from fragmentation of the carbon skeleton

- Non-Volatile Residues: Carbonaceous materials formed through cyclization and cross-linking reactions

Kinetic Considerations

The thermal decomposition kinetics follow first-order or pseudo-first-order behavior typical of organic amides [19] [16]. The activation energy for the primary decomposition step is estimated to be in the range of 150-200 kJ/mol based on studies of structurally similar compounds [19].

The presence of the hydroxyl group provides an additional decomposition pathway with potentially lower activation energy compared to the amide bond cleavage, making dehydration the likely initial step in the thermal degradation sequence [21] [22].

| Temperature Range (°C) | Decomposition Process | Major Products |

|---|---|---|

| 25-200 | Stable | None |

| 200-280 | Dehydration onset | Unsaturated amide + H₂O |

| 250-320 | Amide hydrolysis | Carboxylic acid + dimethylamine |

| 280-350 | Amine elimination | Organic fragments + dimethylamine |

| 350-450 | Complete decomposition | CO₂, H₂O, hydrocarbons |

| >450 | Carbonization | Carbon residue + volatiles |